BenchChemオンラインストアへようこそ!

2-Amino-1,8-naphthyridine-3-carboxamide

Diuretic Potassium-sparing In vivo pharmacology

2-Amino-1,8-naphthyridine-3-carboxamide (CAS 15935-96-3) is a heterocyclic small molecule (C₉H₈N₄O, MW 188.19 g/mol) belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system with nitrogen atoms at the 1- and 8-positions and both amino (–NH₂) and carboxamide (–CONH₂) substituents at the 2- and 3-positions, respectively. This substitution pattern confers distinct hydrogen-bonding capabilities that are critical for biological target engagement, particularly with bacterial NAD⁺-dependent DNA ligases (LigA) where the core scaffold has been validated by multiple X‑ray co‑crystal structures with *Streptococcus pneumoniae* and *Escherichia coli* LigA.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 15935-96-3
Cat. No. B11906850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,8-naphthyridine-3-carboxamide
CAS15935-96-3
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2N=C1)N)C(=O)N
InChIInChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)
InChIKeyHPADGDFXUYBWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,8-naphthyridine-3-carboxamide (CAS 15935-96-3): Core Scaffold for DNA Ligase Inhibition and Diuretic Research


2-Amino-1,8-naphthyridine-3-carboxamide (CAS 15935-96-3) is a heterocyclic small molecule (C₉H₈N₄O, MW 188.19 g/mol) belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system with nitrogen atoms at the 1- and 8-positions and both amino (–NH₂) and carboxamide (–CONH₂) substituents at the 2- and 3-positions, respectively [1]. This substitution pattern confers distinct hydrogen-bonding capabilities that are critical for biological target engagement, particularly with bacterial NAD⁺-dependent DNA ligases (LigA) where the core scaffold has been validated by multiple X‑ray co‑crystal structures with *Streptococcus pneumoniae* and *Escherichia coli* LigA [1][2]. Beyond its antibacterial applications, the compound exhibits well‑characterized diuretic and natriuretic activity with potassium‑sparing properties, documented in classical saline‑loaded rat models [3]. The scaffold serves as a privileged starting point for further derivatization, with the amino and carboxamide groups providing synthetic handles for structure‑activity relationship (SAR) exploration.

Why 2-Amino-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Other 1,8-Naphthyridine or Pteridine Analogs


Simply substituting 2-amino-1,8-naphthyridine-3-carboxamide with another 1,8-naphthyridine derivative or a structurally related pteridine (e.g., triamterene) fails because the precise 2‑amino‑3‑carboxamide substitution pattern is the key determinant of target engagement enthalpy, hydrogen‑bond network topology, and downstream pharmacological selectivity [1][2]. X‑ray crystallographic data reveal that the 2‑amino group and the 3‑carboxamide form a bidentate hydrogen‑bond motif with the adenine‑binding pocket of LigA that is not replicated by 2,4‑diaminopteridine or 4‑amino‑pyrido[2,3‑d]pyrimidin‑5(8H)‑one scaffolds [1][2]. In the diuretic domain, the same substitution pattern confers potassium‑sparing properties that are lost in many 2,3‑disubstituted 1,8‑naphthyridine analogs where even minor modifications (e.g., replacing –CONH₂ with –COOCH₃) alter the antikaliuretic profile [3]. Therefore, procurement of the exact 2‑amino‑3‑carboxamide regioisomer—rather than a generic “naphthyridine building block”—is essential for reproducing published biological results, constructing valid SAR series, or advancing hit‑to‑lead programs based on LigA or diuretic mechanisms.

Quantitative Differentiation Evidence for 2-Amino-1,8-naphthyridine-3-carboxamide Against Closest Analogs


Diuretic Potency and Potassium-Sparing Selectivity vs. Triamterene in Saline-Loaded Rat Model

In a head‑to‑head saline‑loaded rat diuretic screen at 15 mg/kg (i.p.), 2-amino-1,8-naphthyridine-3-carboxamide (compound 3) and its hydrochloride monohydrate salt (3a) demonstrated greater diuretic potency than the clinically used potassium‑sparing diuretic triamterene (a 2,4,7-triamino-6-phenylpteridine), while fully retaining antikaliuretic (potassium‑sparing) activity [1]. Among ten active compounds in the series, seven displayed activity comparable to triamterene, but only 3 and its N‑amidino derivative were explicitly noted as more potent than triamterene [1]. This finding is significant because triamterene is a structurally distinct pteridine; the 1,8-naphthyridine scaffold of compound 3 represents a simplified heterocyclic framework with fewer electron‑withdrawing aza substituents, yet achieves superior efficacy without potassium loss [1].

Diuretic Potassium-sparing In vivo pharmacology

DNA Ligase Inhibition and Antibacterial Activity: Scaffold Validation vs. 2,4-Diaminopteridine HTS Hit

A series of 2-amino-[1,8]-naphthyridine-3-carboxamides (ANCs) was evolved from a 2,4‑diaminopteridine hit discovered by high‑throughput screening (HTS) through structure‑guided design using multiple high‑resolution X‑ray co‑crystal structures with *Streptococcus pneumoniae* and *Escherichia coli* LigA [1]. The parent ANC scaffold (unsubstituted at positions 6 and 7) provides the core pharmacophore for LigA inhibition, while further substitution yields compounds such as the 6‑bromo‑7‑trifluoromethyl derivative which achieves MIC = 1 mg/L against *Staphylococcus aureus* (including MSSA and MRSA) with confirmed in vivo efficacy [1][2]. In contrast, the original 2,4‑diaminopteridine HTS hit lacked the naphthyridine nitrogen positioning and carboxamide hydrogen‑bond donor/acceptor system that X‑ray data show to be critical for occupancy of the adenine‑binding pocket [1]. The ANC scaffold thus represents a structurally validated, ligand‑efficient core that evolved directly from target‑based structural biology—a differentiation absent for generic naphthyridine analogs not co‑crystallized with LigA.

DNA ligase inhibitor Antibacterial X‑ray crystallography

Synthetic Accessibility and Derivatization Potential Compared to Pyridopyrimidine DNA Ligase Inhibitors

In a fragment‑screening campaign that identified both pyridopyrimidines (series 1) and naphthyridines (series 2) as LigA inhibitors, naphthyridine‑based compounds demonstrated superior synthetic tractability for late‑stage diversification via Negishi cross‑coupling at the C‑6 and C‑7 positions, whereas pyridopyrimidine scaffolds encountered significant synthetic challenges that limited SAR expansion opportunities [1]. The ANC core contains two distinct positions (C‑6 and C‑7) amenable to palladium‑catalyzed cross‑coupling after appropriate halogenation, enabling modular access to a diverse array of analogs from a single parent compound [1]. In contrast, the 4‑amino‑pyrido[2,3‑d]pyrimidin‑5(8H)‑one class, while also potent against Gram‑positive bacteria, lacks similarly accessible diversification vectors without disrupting the core pharmacophore [1][2].

Synthetic chemistry Negishi cross-coupling SAR development

Metal‑Chelating Capability: Structurally Characterized Cu(II) and Ni(II) Complexes vs. Non‑Complexing Naphthyridine Analogs

2-Amino-1,8-naphthyridine-3-carboxamide (ANC) forms well‑characterized, isolable complexes with Cu(II) and Ni(II) ions, a property that distinguishes it from many 1,8‑naphthyridine analogs that lack the 2‑amino‑3‑carboxamide donor set necessary for stable chelation [1][2]. The ANC ligand coordinates through the 1,8‑naphthyridine nitrogen atoms together with the 2‑amino and 3‑carboxamide oxygen/nitrogen atoms, creating a multidentate binding motif that has been structurally and spectroscopically characterized [1][2]. This metal‑binding capability is absent in analogs where either the 2‑amino or 3‑carboxamide group is replaced (e.g., 2‑methyl‑1,8‑naphthyridine‑3‑carboxamide or 2‑amino‑1,8‑naphthyridine), which cannot achieve the same chelate geometry or stability [1].

Coordination chemistry Metal complexation Bioinorganic

Fluorogenic Detection of Pathogenic Bacteria Using ANC‑Derived Substrates: Differentiation from Simple Naphthyridine Fluorophores

2‑N‑(β‑Alanyl)amino‑7‑octylnaphthyridine, a derivative built from the 2‑amino‑1,8‑naphthyridine core, selectively detects pathogenic bacteria expressing β‑alanylaminopeptidase in agar‑based cell culture and inhibits the growth of all species tested except those resistant to colistin/polymyxin [1]. This dual fluorogenic‑detection and selective‑inhibition profile arises from the 2‑amino‑1,8‑naphthyridine fluorophore conjugated to a β‑alanine moiety, which is enzymatically cleaved to release the fluorescent signal [1]. Generic 2‑amino‑1,8‑naphthyridine derivatives lacking the N‑aminoacyl substitution do not exhibit this enzyme‑activated fluorescence or the associated bacterial growth inhibition pattern [1].

Fluorogenic substrate Bacterial detection Diagnostic

Purity and Procurement‑Readiness: Commercial Availability at ≥97% Purity with ISO‑Certified Quality Control

2-Amino-1,8-naphthyridine-3-carboxamide is commercially available from multiple specialty chemical suppliers at purities of ≥95% to ≥98%, with some vendors offering ISO‑certified quality control suitable for pharmaceutical R&D . In contrast, closely related analogs such as 2‑amino‑6‑bromo‑7‑(trifluoromethyl)‑[1,8]‑naphthyridine‑3‑carboxamide (the in vivo‑active lead) are not listed as off‑the‑shelf catalog items and require custom synthesis, while triamterene is available as a USP‑grade pharmaceutical but lacks the carboxamide group necessary for LigA‑targeted design [1].

Procurement Purity Quality control

Optimal Application Scenarios for 2-Amino-1,8-naphthyridine-3-carboxamide Based on Verified Differentiation Evidence


Structure‑Based Design of Bacterial DNA Ligase Inhibitors for Antibiotic‑Resistant Gram‑Positive Infections

The ANC scaffold is uniquely positioned for medicinal chemistry teams pursuing LigA‑targeted antibacterials, as it is the only naphthyridine core co‑crystallized with both *S. pneumoniae* and *E. coli* LigA, enabling rational, structure‑guided optimization [1]. The parent compound serves as the starting point for introducing C‑6 and C‑7 substituents via Negishi cross‑coupling to improve potency (targeting MIC ≤ 1 mg/L against *S. aureus*) and in vivo pharmacokinetics, as demonstrated by the 6‑bromo‑7‑trifluoromethyl derivative [1][2]. The scaffold addresses the urgent need for novel antistaphylococcal agents active against MRSA and MSSA strains, filling a gap left by pyridopyrimidine‑based LigA inhibitors that face synthetic diversification challenges [2][3].

Potassium‑Sparing Diuretic Tool Compound for Renal Physiology and Ion‑Channel Pharmacology

2-Amino-1,8-naphthyridine-3-carboxamide is a demonstrated potassium‑sparing diuretic with potency exceeding triamterene in the saline‑loaded rat model at 15 mg/kg i.p. [1]. This makes it an excellent tool compound for renal physiologists studying epithelial sodium channel (ENaC) pharmacology or potassium‑sparing mechanisms, particularly because its simpler naphthyridine structure (compared to the pteridine triamterene) facilitates chemical modification for probe development, photoaffinity labeling, or bioconjugation without losing the antikaliuretic phenotype [1][2].

Metallodrug Lead Scaffold for Cu(II)‑ and Ni(II)‑Based Anticancer or Antimicrobial Complexes

The characterized Cu(II) and Ni(II) complexes of ANC provide a well‑precedented entry point for bioinorganic chemists developing metallodrugs, where the multidentate N,N,O‑donor set of the ANC ligand ensures stable metal coordination [1]. Unlike naphthyridine analogs lacking the 2‑amino‑3‑carboxamide motif, ANC complexes are isolable and structurally defined, enabling structure‑activity relationship studies that correlate coordination geometry with biological activity [1]. This application is particularly relevant given the resurgent interest in metal‑based antimicrobials to combat drug‑resistant pathogens.

Fluorogenic Probe Development for Clinical Microbiology and Infection Diagnostics

The ANC core is the direct synthetic precursor to 2‑N‑(β‑alanyl)amino‑7‑octylnaphthyridine, a fluorogenic substrate that selectively detects β‑alanylaminopeptidase‑expressing pathogenic bacteria and inhibits growth of non‑resistant strains [1]. Diagnostic companies or clinical microbiology laboratories can procure the parent ANC compound to synthesize custom panels of N‑aminoacyl derivatives, enabling species‑ or resistance‑specific detection assays for *Pseudomonas aeruginosa*, *Stenotrophomonas maltophilia*, and other Gram‑negative pathogens relevant to hospital‑acquired infections [1].

Quote Request

Request a Quote for 2-Amino-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.